molecular formula C8H10N2O2 B14629998 1-Hydroxy-3-(4-methylphenyl)urea CAS No. 53731-86-5

1-Hydroxy-3-(4-methylphenyl)urea

Cat. No.: B14629998
CAS No.: 53731-86-5
M. Wt: 166.18 g/mol
InChI Key: ZWWGISZRROLARK-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(4-methylphenyl)urea is an organic compound with the molecular formula C8H10N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a hydroxy group and another by a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-3-(4-methylphenyl)urea can be synthesized through the reaction of 4-methylphenyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-carbonyl-3-(4-methylphenyl)urea.

    Reduction: Formation of 1-amino-3-(4-methylphenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Hydroxy-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other urea derivatives.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a methyl group.

    1-Hydroxy-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a methyl group.

    1-Hydroxy-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

1-Hydroxy-3-(4-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

CAS No.

53731-86-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-hydroxy-3-(4-methylphenyl)urea

InChI

InChI=1S/C8H10N2O2/c1-6-2-4-7(5-3-6)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11)

InChI Key

ZWWGISZRROLARK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NO

Origin of Product

United States

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